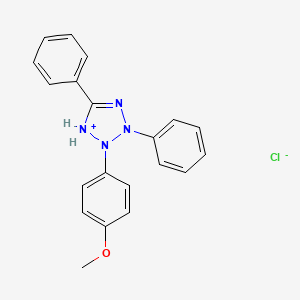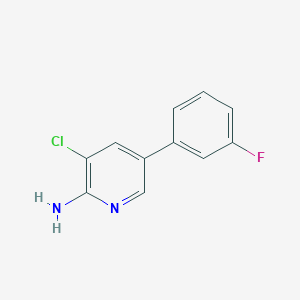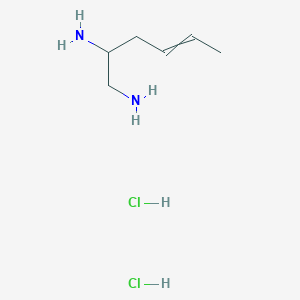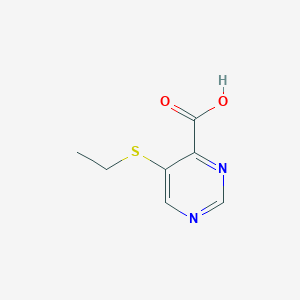
2-(4-Methoxyphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is a tetrazolium salt commonly used in various biochemical assays. This compound is known for its ability to act as a redox indicator, which makes it valuable in cell viability and cytotoxicity assays. The compound is often utilized in the form of its chloride salt to enhance its solubility and stability in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) typically involves the reaction of tetrazolium salts with appropriate aromatic compounds. One common method includes the condensation of 2,5-diphenyl-3,4-dihydro-2H-tetrazolium chloride with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its suitability for use in biochemical assays.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.
Oxidation: It can be oxidized back to its original tetrazolium form under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include NADH and NADPH, which are often used in cell viability assays.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can revert the reduced form back to the tetrazolium salt.
Substitution Reagents: Silver nitrate and other halide salts can be used to substitute the chloride ion.
Major Products Formed
Formazan: The primary product formed during the reduction of the tetrazolium salt.
Oxidized Tetrazolium: The product formed during the oxidation process.
Applications De Recherche Scientifique
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Utilized in cytotoxicity assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic kits.
Mécanisme D'action
The mechanism of action of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) involves its reduction to formazan by cellular dehydrogenases. This reduction process is indicative of cellular metabolic activity. The formazan product is insoluble and forms a colored precipitate, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT (sodium 2,3,-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)-carbonyl]-2H-tetrazolium): A tetrazolium salt used for measuring cell proliferation and cytotoxicity.
Uniqueness
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise quantification of cell viability is required. Additionally, its chloride form enhances its solubility and stability, making it more suitable for various experimental conditions compared to other tetrazolium salts.
Propriétés
Numéro CAS |
100628-08-8 |
|---|---|
Formule moléculaire |
C20H19ClN4O |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H18N4O.ClH/c1-25-19-14-12-18(13-15-19)24-22-20(16-8-4-2-5-9-16)21-23(24)17-10-6-3-7-11-17;/h2-15H,1H3,(H,21,22);1H |
Clé InChI |
LZKDSAWLUOPHRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)


![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)


